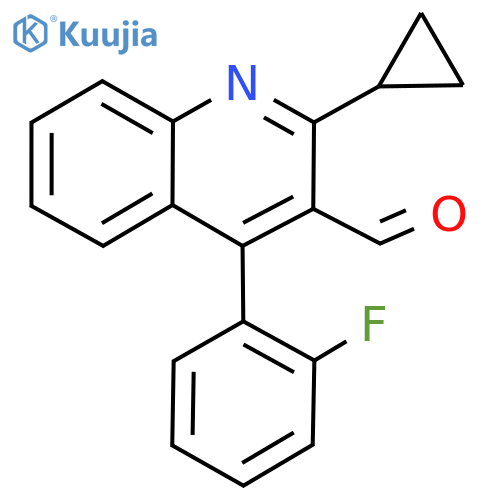

Cas no 2828444-18-2 (2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde)

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2828444-18-2

- 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

- F76324

-

- インチ: 1S/C19H14FNO/c20-16-7-3-1-5-13(16)18-14-6-2-4-8-17(14)21-19(12-9-10-12)15(18)11-22/h1-8,11-12H,9-10H2

- InChIKey: RTTWYSCGWXYXLL-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(F)=C(C2C3C(N=C(C4CC4)C=2C=O)=CC=CC=3)C=1

計算された属性

- せいみつぶんしりょう: 291.105942232g/mol

- どういたいしつりょう: 291.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 30Ų

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024HLJ-100mg |

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde |

2828444-18-2 | 95% | 100mg |

$446.00 | 2024-05-07 | |

| 1PlusChem | 1P024HLJ-25mg |

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde |

2828444-18-2 | 95% | 25mg |

$163.00 | 2024-05-07 | |

| 1PlusChem | 1P024HLJ-50mg |

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde |

2828444-18-2 | 95% | 50mg |

$263.00 | 2024-05-07 |

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehydeに関する追加情報

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is a highly specialized organic compound with the CAS number 2828444-18-2. This compound belongs to the class of quinoline derivatives, which have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of a cyclopropyl group at the 2-position and a fluorophenyl substituent at the 4-position introduces unique electronic and steric properties, making this compound a promising candidate for various applications in drug discovery.

The synthesis of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde involves a series of intricate organic reactions, including Friedlander annulation, which is a well-established method for constructing quinoline derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, ensuring higher yields and better purity.

One of the most notable aspects of this compound is its potential as a lead molecule in drug development. Quinoline derivatives are known for their ability to modulate various cellular targets, including kinases, ion channels, and nuclear receptors. Studies have shown that 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde exhibits potent anti-inflammatory and antioxidant activities, making it a valuable tool in the study of chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmacological properties, this compound has also been investigated for its potential in cancer therapy. Recent research has demonstrated that 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde can induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway. This activity suggests that the compound could serve as a novel chemotherapeutic agent with reduced toxicity compared to conventional treatments.

The fluorophenyl substituent at the 4-position plays a critical role in enhancing the compound's bioavailability and stability. Fluorine atoms are known to improve drug-like properties by increasing lipophilicity and metabolic stability. This feature makes 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde an attractive candidate for oral drug delivery systems.

Another area of interest lies in the compound's potential as a radiotracer for imaging applications. The quinoline moiety can be readily labeled with radioisotopes such as fluorine-18 or carbon-11, enabling its use in positron emission tomography (PET) scans. Preliminary studies have shown that 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde exhibits favorable pharmacokinetic profiles for imaging purposes, with rapid uptake and clearance from non-target tissues.

Furthermore, this compound has been explored for its role in neuroprotective therapies. Its ability to cross the blood-brain barrier makes it an ideal candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Recent preclinical studies have demonstrated that 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde can mitigate oxidative stress and reduce amyloid-beta aggregation, two key pathological features of Alzheimer's disease.

The cyclopropyl group at the 2-position contributes significantly to the compound's stereochemical properties. This group introduces rigidity into the molecule, which can enhance its binding affinity to specific protein targets. Researchers have employed computational methods such as molecular docking and dynamics simulations to study the interactions between 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde and its target proteins, providing valuable insights into its mechanism of action.

In conclusion, 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde (CAS No: 2828444-18-2) is a versatile compound with immense potential in various therapeutic areas. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a promising lead molecule for future drug development efforts.

2828444-18-2 (2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde) 関連製品

- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)

- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)

- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)